molecular formula C17H21N5O2 B2956284 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034532-46-0

1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2956284
CAS No.: 2034532-46-0
M. Wt: 327.388
InChI Key: YZFQCKRZQZYJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide can follow a multi-step process. Starting with the construction of the pyrazole ring via cyclization, subsequent steps involve functional group modifications. Key intermediates are prepared using selective methylation and coupling reactions under anhydrous conditions. Temperature control and inert atmosphere are crucial to maintain stability during reactions.

  • Industrial Production Methods: Large-scale production can be achieved via batch or continuous flow methods. Optimization focuses on minimizing steps, enhancing yield, and ensuring purity through effective purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

  • Types of Reactions: This compound is prone to undergo various reactions, including:

    • Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.

    • Reduction: Typically with reducing agents such as lithium aluminum hydride.

    • Substitution: Common in electrophilic aromatic substitution or nucleophilic substitution under suitable conditions.

  • Common Reagents and Conditions:

    • For oxidation, acidic media or specific catalysts.

    • For reduction, anhydrous conditions to avoid side reactions.

    • For substitution, careful selection of nucleophiles or electrophiles, often under basic or acidic conditions.

  • Major Products: The resulting products vary, including altered pyrazole or pyrrolo[2,3-c]pyridin derivatives with modified functional groups.

Scientific Research Applications

  • Chemistry: A model compound for studying heterocyclic chemistry and reaction mechanisms.

  • Biology: Evaluated for potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

  • Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Applied in the synthesis of more complex pharmaceuticals, agrochemicals, and as a reference in analytical chemistry.

Mechanism of Action

  • The compound exerts its effects primarily through interaction with specific molecular targets, like enzymes or receptors.

  • Molecular Targets and Pathways: Inhibitory action on key enzymes or pathways involved in disease states; binding studies suggest affinity towards particular proteins or nucleic acids, disrupting normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

  • Compared to other pyrazole derivatives, 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide stands out due to its unique structural attributes and functional group orientation.

  • Similar Compounds:

    • Pyrazole-4-carboxamides with different substitution patterns.

    • Pyrrolo[2,3-c]pyridins lacking the methyl modifications.

    • Other heterocyclic compounds featuring similar functional groups but varying in core structure.

Exploring these aspects showcases the diverse utility and significant potential of this compound in scientific research and industry.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-11-14(12(2)21(4)19-11)16(23)18-7-10-22-9-6-13-5-8-20(3)15(13)17(22)24/h5-6,8-9H,7,10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFQCKRZQZYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.